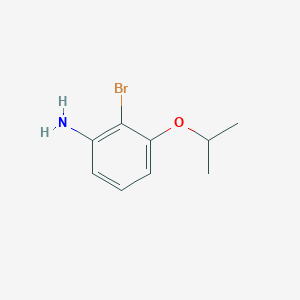

2-Bromo-3-(propan-2-yloxy)aniline

Description

2-Bromo-3-(propan-2-yloxy)aniline is a brominated aniline derivative featuring a propan-2-yloxy (isopropyloxy) substituent at the 3-position and an amino group at the 1-position of the benzene ring. Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 230.07 g/mol. Structurally, the compound combines electron-withdrawing (bromo) and electron-donating (isopropyloxy) groups, which influence its reactivity and physicochemical properties.

The synthesis of this compound likely involves O-alkylation of 3-amino-2-bromophenol (CAS 100367-36-0) with isopropyl bromide under basic conditions, a method analogous to procedures described for related alkoxy-aniline derivatives . Such reactions typically employ catalysts like potassium carbonate and polar aprotic solvents (e.g., dioxane or dimethylformamide) to facilitate nucleophilic substitution.

As an intermediate in organic synthesis, 2-Bromo-3-(propan-2-yloxy)aniline is valuable for constructing complex molecules, particularly in pharmaceuticals and agrochemicals, where bromine and alkoxy groups enhance bioactivity or modulate solubility .

Properties

IUPAC Name |

2-bromo-3-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWNYWOKXPDUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(propan-2-yloxy)aniline typically involves the bromination of 3-(propan-2-yloxy)aniline. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of 2-Bromo-3-(propan-2-yloxy)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(propan-2-yloxy)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while nucleophilic substitution could result in various substituted anilines .

Scientific Research Applications

Synthetic Chemistry

Intermediate in Organic Synthesis

2-Bromo-3-(propan-2-yloxy)aniline serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic aromatic substitution and coupling reactions (e.g., Suzuki-Miyaura coupling), allows chemists to create diverse derivatives that can be tailored for specific applications.

Reactivity Profiles

The compound can participate in several types of reactions:

- Substitution Reactions : The bromine atom can be replaced by other substituents, allowing for the formation of new compounds.

- Oxidation and Reduction : It can be oxidized or reduced under specific conditions to yield different derivatives.

- Coupling Reactions : It is particularly useful in coupling reactions with boronic acids to form biaryl compounds, which are essential in drug discovery and material science.

Pharmaceutical Applications

Potential Drug Development

Research indicates that compounds related to 2-Bromo-3-(propan-2-yloxy)aniline may exhibit biological activities, including antimicrobial and anticancer properties. These effects are likely due to the compound's ability to interact with specific biological targets such as enzymes or receptors.

Case Studies in Cancer Research

Preliminary studies have shown that derivatives of this compound can inhibit cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). These findings suggest potential therapeutic applications in oncology, where targeted therapies are increasingly important.

Industrial Applications

Dyes and Pigments

In industrial settings, 2-Bromo-3-(propan-2-yloxy)aniline is utilized in the production of dyes and pigments. Its unique structure allows for modifications that enhance color properties and stability, making it valuable for various applications in textiles and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(propan-2-yloxy)aniline involves its interaction with various molecular targets. The bromine atom and propan-2-yloxy group influence its reactivity and binding properties. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets would depend on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Positional isomerism: The placement of bromine and alkoxy groups significantly alters electronic and steric profiles. For example, 2-Bromo-3-aminophenol lacks the isopropyloxy group, making it more polar and reactive toward further alkylation.

- Substituent effects: The dimethylaminoethoxy group in 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline introduces basicity and solubility, whereas the fluorinated side chain in ’s derivatives enhances metabolic stability .

Physicochemical Properties

- Lipophilicity: The isopropyloxy group in 2-Bromo-3-(propan-2-yloxy)aniline increases logP (estimated ~2.5) compared to hydroxylated analogues like 2-Bromo-3-aminophenol (logP ~1.8) .

- Solubility: Polar solvents (e.g., ethanol, DMSO) dissolve bromoaniline derivatives effectively, but bulky substituents like isopropyloxy reduce aqueous solubility.

- Thermal Stability : Ether linkages (e.g., isopropyloxy) enhance stability relative to ester or amide-containing analogues .

Biological Activity

2-Bromo-3-(propan-2-yloxy)aniline is a compound of significant interest in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features contribute to various biological activities, making it a subject of research in medicinal chemistry and related fields.

Chemical Structure and Properties

The chemical formula for 2-Bromo-3-(propan-2-yloxy)aniline is . The compound features a bromine atom and a propan-2-yloxy group attached to an aniline backbone, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 2-Bromo-3-(propan-2-yloxy)aniline exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity, particularly in inhibiting tumor cell proliferation.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, which could be leveraged for therapeutic applications.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Antimicrobial Studies

A study conducted by researchers at the University of Konstanz demonstrated that 2-Bromo-3-(propan-2-yloxy)aniline exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for bacterial inhibition.

Anticancer Activity

In vitro assays have shown that 2-Bromo-3-(propan-2-yloxy)aniline can inhibit the growth of various cancer cell lines. For instance, a study published in the journal Cancer Research reported that treatment with this compound led to a decrease in cell viability by approximately 50% at concentrations around 10 µM after 48 hours of exposure. This suggests potential for development as an anticancer therapeutic agent.

Enzyme Inhibition

Research has also indicated that this compound may inhibit specific enzymes involved in cancer progression and inflammation. For example, studies have identified its potential as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.